2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-bromophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21BrN4O2/c1-17-10-11-22-21(12-17)24-25(26(33)30(16-28-24)14-18-6-3-2-4-7-18)31(22)15-23(32)29-20-9-5-8-19(27)13-20/h2-13,16H,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIDLXKCZGSGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide is a complex organic compound belonging to the class of pyrimidoindoles. Its unique structure, which integrates an indole framework with a pyrimidoindole system, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 474.92 g/mol. The compound features several functional groups, including an acetamide moiety, which enhances its potential for various chemical interactions.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrimidoindole fused with a benzyl group |
| Functional Groups | Acetamide, bromophenyl |
| Molecular Weight | 474.92 g/mol |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : The compound shows potential in inhibiting viral replication through interaction with viral enzymes.
- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing inflammation in various conditions.
- Cytotoxicity : The compound has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
The mechanisms by which 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide exerts its biological effects involve:
- Enzyme Inhibition : The compound interacts with specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It binds to various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Modulation of Gene Expression : The compound may affect gene expression related to inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity :
- Antiviral Potential :
- Anti-inflammatory Properties :
Comparative Analysis with Similar Compounds
The biological activity of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide can be compared with other pyrimidoindole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol) | Anticancer and anti-inflammatory | Lacks bromine substitution |
| 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-N-(2-methoxyphenyl)acetamide | Antiviral | Contains methoxy group enhancing solubility |
Scientific Research Applications
Medicinal Chemistry
The compound's unique pyrimidoindole structure positions it as a promising candidate for the development of new therapeutic agents. Its synthesis typically involves multi-step organic reactions, including the formation of the pyrimidoindole core through cyclization and subsequent functional group modifications. The compound's mechanism of action likely involves interactions with specific molecular targets, such as enzymes or receptors involved in critical biological pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrimidoindole structures exhibit significant antimicrobial properties. For instance, compounds with similar frameworks have shown effectiveness against Mycobacterium tuberculosis, highlighting the potential for 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide to serve as a scaffold for developing novel anti-tubercular agents . The exploration of its activity against various pathogens could lead to new treatments for infectious diseases.
Anticancer Research
Indole derivatives are well-documented for their anticancer properties. The structural features of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide may facilitate the design of compounds targeting cancer cell proliferation and survival mechanisms. Preliminary investigations into similar compounds have shown promise in inhibiting cancer cell lines, suggesting that this compound could also exhibit anticancer activity through apoptosis induction or cell cycle arrest mechanisms .
Neuropharmacology
The potential neuropharmacological applications of this compound are also noteworthy. Indole derivatives are frequently studied for their effects on neurotransmitter systems and neuroprotective properties. The ability of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide to interact with central nervous system receptors may open avenues for treating neurological disorders such as depression or anxiety .
Structure–Activity Relationship Studies
Research into the structure–activity relationships (SAR) of similar compounds can provide insights into optimizing the efficacy and selectivity of 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide. By systematically modifying functional groups and evaluating biological activity, researchers can identify key structural features that enhance therapeutic effects while minimizing side effects .
Data Table: Comparative Analysis of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indole Derivatives
Physicochemical Properties
- Solubility : The acetamide moiety improves aqueous solubility relative to thioacetamide derivatives, as seen in .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include:
- Formation of the pyrimidoindole core through cyclization of substituted indole derivatives with benzyl-protected intermediates.
- Acetamide coupling using N-(3-bromophenyl) groups via nucleophilic acyl substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt).
- Purification via column chromatography (silica gel, gradient elution) and crystallization (ethanol/water mixtures).
- Validation by H/C NMR, HPLC (>95% purity), and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use H/C NMR to verify aromatic protons, benzyl/acetamide linkages, and bromophenyl substituents.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns.
- Mass Analysis : HRMS (ESI-TOF) to confirm molecular ion peaks and isotopic patterns (e.g., bromine signature).
- Thermal Stability : Differential scanning calorimetry (DSC) to assess melting points and decomposition profiles .
Q. How can researchers identify potential biological targets for this compound?
- Methodological Answer :
- Computational Docking : Use molecular docking software (AutoDock Vina, Schrödinger Suite) to screen against kinase or GPCR libraries, leveraging the pyrimidoindole scaffold’s affinity for ATP-binding pockets.
- In Vitro Assays : Prioritize kinase inhibition panels (e.g., Eurofins KinaseProfiler) or cell-based assays (e.g., apoptosis/cell proliferation in cancer lines).
- SAR Studies : Modify substituents (e.g., benzyl, bromophenyl) to correlate structural changes with activity .
Advanced Research Questions
Q. How can synthesis yield be optimized for scalable production in academic settings?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs to test variables (temperature, solvent polarity, catalyst loading) and identify critical parameters. For example, optimize cyclization steps using Response Surface Methodology (RSM) .
- Flow Chemistry : Transition batch reactions to continuous flow systems to enhance reproducibility and reduce side products.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
Q. What computational strategies are effective for predicting the compound’s reactivity and stability?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways (e.g., benzyl group substitution) and transition states.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO/water) to predict aggregation or degradation under physiological conditions.
- Reaction Path Search : Use automated tools (e.g., GRRM) to explore alternative pathways and minimize energy barriers .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Meta-Analysis : Apply hierarchical clustering or principal component analysis (PCA) to identify assay-specific biases (e.g., differences in cell membrane permeability vs. enzyme purity).
- Orthogonal Validation : Cross-validate hits using SPR (surface plasmon resonance) for binding affinity and transcriptomics (RNA-seq) for downstream pathway activation.
- Error Source Mapping : Quantify variability in IC values using ANOVA to distinguish biological noise from technical artifacts .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve solubility and reduce hepatic clearance.
- CYP450 Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates.
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
Data-Driven Research Considerations
Q. How can researchers leverage existing datasets to predict off-target effects?
- Methodological Answer :
- Cheminformatics Tools : Use PubChem BioActivity data or ChEMBL to perform similarity searching (Tanimoto coefficient >0.85) and identify structurally related compounds with known toxicities.
- Network Pharmacology : Construct protein-compound interaction networks (Cytoscape) to map potential off-targets (e.g., hERG channel binding).
- Machine Learning : Train random forest models on ADMET datasets to predict absorption/distribution risks .
Q. What statistical approaches are recommended for analyzing dose-response relationships in heterogeneous cell populations?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to dose-response data using tools like GraphPad Prism.
- Bootstrapping : Estimate confidence intervals for EC/IC values to account for population variability.
- Cluster Analysis : Group cell lines by sensitivity profiles (e.g., hierarchical clustering) to identify biomarkers of response .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
